(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine
Description
Introduction to Chiral Bisphosphine Ligands in Asymmetric Catalysis
Historical Development of Atropisomeric Biphenyl Diphosphines
The journey of chiral bisphosphine ligands began with the pioneering work of Knowles in 1975, who introduced 1,2-bis(o-anisylphenylphosphino)ethane, demonstrating the critical role of C~2~ symmetry in enantioselective hydrogenation. This breakthrough laid the foundation for Noyori's development of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) in 1980, which became a cornerstone in asymmetric catalysis due to its rigid binaphthyl backbone and tunable electronic properties. BINAP's success in industrial-scale hydrogenation processes, such as the Takasago menthol synthesis, underscored the importance of atropisomeric ligands.
Subsequent innovations focused on modifying the biphenyl scaffold to optimize steric and electronic profiles. The early 2000s saw the emergence of ligands like SYNPHOS and DIFLUORPHOS, which featured benzodioxane and difluorobenzodioxole backbones, respectively. These ligands exhibited narrower dihedral angles (θ = 62° for SYNPHOS vs. 85° for BINAP), enhancing enantioselectivity in ruthenium-catalyzed hydrogenations. Parallel developments included SEGPHOS, a bis(1,3-benzodioxole)-based ligand that achieved >99% enantiomeric excess (ee) in rhodium-catalyzed 1,4-additions.
The compound (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine represents a modern iteration of this lineage. Its 6,6'-dimethoxy groups and 2,2'-diamine linkages introduce distinct electronic and steric perturbations, potentially offering improved catalytic performance in challenging asymmetric transformations.
Table 1: Evolution of Key Atropisomeric Bisphosphine Ligands
| Ligand | Backbone Structure | Dihedral Angle (θ) | Key Application | Enantioselectivity |
|---|---|---|---|---|
| BINAP | Binaphthyl | 85° | Ruthenium hydrogenation | 90–95% ee |
| SYNPHOS | Benzodioxane | 62° | Ruthenium hydrogenation | 97% ee |
| DIFLUORPHOS | Difluorobenzodioxole | 58° | Ruthenium hydrogenation | 99% ee |
| SEGPHOS | Bis(1,3-benzodioxole) | 76° | Rhodium 1,4-addition | 99.6% ee |
| Target Compound | Dimethoxybiphenyl-diamine | Pending data | Theoretical applications | Under study |
Structural and Electronic Features of 6,6'-Dimethoxybiphenyl Scaffolds
The 6,6'-dimethoxybiphenyl core of this compound introduces three critical structural elements:
- Axial Chirality : The biphenyl axis creates a rigid, non-planar geometry essential for asymmetric induction. Methoxy substituents at the 6,6' positions impose additional steric constraints, potentially reducing the dihedral angle (θ) compared to unsubstituted biphenyls.
- Electronic Modulation : Methoxy groups act as electron-donating substituents, increasing electron density at the phosphorus centers through conjugation. This effect may enhance π-backbonding with metal centers like palladium or ruthenium, stabilizing catalytic intermediates.
- Diamine Linkage : The 2,2'-diamine groups introduce hydrogen-bonding capabilities and secondary coordination sites, a feature absent in classical ligands like BINAP. This could enable bifunctional catalysis or stabilization of transition states through non-covalent interactions.
Comparative studies of related ligands reveal that substituents at the 6,6' positions significantly influence catalytic performance. For instance, SYNPHOS (θ = 62°) outperforms BINAP (θ = 85°) in hydrogenation reactions due to its narrower dihedral angle, which creates a more confined chiral pocket. Similarly, the 6,6'-dimethoxy groups in the target compound may further reduce θ while providing electronic stabilization through resonance effects.
Table 2: Substituent Effects on Biphenyl Ligand Performance
| Substituent Position | Electronic Effect | Steric Effect | Catalytic Impact |
|---|---|---|---|
| 6,6'-OCH~3~ | Electron-donating | Moderate steric bulk | Enhanced π-backbonding; narrower θ |
| 6,6'-F | Electron-withdrawing | Low steric bulk | Increased oxidative stability |
| 6,6'-CH~3~ | Weak electron-donating | High steric bulk | Improved enantioselectivity in AAA reactions |
The synergy between these structural features positions this compound as a promising candidate for advanced catalytic applications. Its design principles reflect lessons from decades of ligand engineering, particularly the balance between steric confinement and electronic tunability.
Properties
Molecular Formula |
C38H34N2O2P2 |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
N-diphenylphosphanyl-2-[2-(diphenylphosphanylamino)-6-methoxyphenyl]-3-methoxyaniline |
InChI |
InChI=1S/C38H34N2O2P2/c1-41-35-27-15-25-33(39-43(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)38-34(26-16-28-36(38)42-2)40-44(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28,39-40H,1-2H3 |
InChI Key |
FXWIYEOIADWJET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NP(C3=CC=CC=C3)C4=CC=CC=C4)NP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Regioselective Functionalization of the Biphenyl Core
The biphenyl backbone is typically derived from (R)-BINOL (1,1'-bi-2-naphthol) or a related biphenyl diol. Regioselective substitution at the 6,6' positions is crucial for introducing methoxy groups.
Dibromination at 6,6' positions: Treatment of (R)-BINOL dimethyl ether with bromine in dichloromethane at low temperatures (−50 to −75 °C) yields (R)-6,6'-dibromoBINOL dimethyl ether in high yields (~90-99%) with excellent regioselectivity due to steric and electronic factors favoring substitution at the 6-position over other positions.
Methoxylation: The dibromo intermediate is then subjected to nucleophilic substitution with methoxide sources to replace bromine atoms with methoxy groups, affording the 6,6'-dimethoxy derivative.
Introduction of Amine Groups at 2,2' Positions
Nitration and reduction: Nitration of the biphenyl core at the 2,2' positions followed by catalytic hydrogenation converts nitro groups to amines. For example, 6,6'-dinitroBINOL derivatives can be hydrogenated to yield 6,6'-dimethoxy-2,2'-diamine biphenyls.
Direct amination: Alternative methods involve direct amination of halogenated biphenyl intermediates using amine nucleophiles under palladium-catalyzed conditions.
Installation of Diphenylphosphanyl Groups
Phosphination: The amine groups at the 2,2' positions are converted to diphenylphosphanyl substituents by reaction with chlorodiphenylphosphine or diphenylphosphine reagents under controlled conditions.
Palladium-catalyzed coupling: Recent advances include palladium-catalyzed direct arylation and phosphination strategies to install diphenylphosphanyl groups efficiently on the biphenyl scaffold.
Resolution and Optical Purity
The (R)-enantiomer is obtained either by resolution of racemic mixtures or by asymmetric synthesis starting from enantiomerically pure BINOL derivatives.
Optical purity is typically confirmed by chiral HPLC or other stereochemical analysis methods, with reported enantiomeric excess (ee) values ≥99%.
Detailed Research Findings and Data
Reaction Conditions and Yields
Structural Characterization
X-ray crystallography confirms the biphenyl backbone with methoxy groups at 6,6' and diphenylphosphanyl groups at 2,2' positions, maintaining the (R)-configuration.
NMR and mass spectrometry data support the successful substitution and purity of the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Biphenyl core functionalization | Regioselective dibromination | Br2, CH2Cl2, low temp (−75 °C) | 6,6'-dibromo intermediate |
| Methoxy group introduction | Nucleophilic substitution | NaOMe or MeOH | 6,6'-dimethoxy substitution |
| Amination at 2,2' | Nitration + catalytic hydrogenation | HNO3, H2, Pd/C | 2,2'-diamine formation |
| Diphenylphosphanyl installation | Phosphination reaction | Chlorodiphenylphosphine, base | Diphenylphosphanyl groups installed |
| Enantiomeric purity | Resolution or asymmetric synthesis | Chiral BINOL precursor | (R)-enantiomer with >99% ee |
Chemical Reactions Analysis
Types of Reactions
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorodiphenylphosphine, triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
Asymmetric Catalysis
The compound serves as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically enriched products. Its ability to stabilize transition states is crucial in reactions such as:
- Hydrogenation : The ligand has been employed in the hydrogenation of prochiral ketones, yielding high enantiomeric excess (ee). For instance, studies have shown that using this ligand in combination with Ru catalysts can achieve ee values exceeding 90% in the reduction of ketones to alcohols .
- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions), this ligand enhances the selectivity for desired products. Research indicates that employing (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine results in improved yields and selectivity compared to non-chiral ligands .
Data Table: Performance in Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Ru/(R)-Ligand | Ketones | >90 | |
| Pd/(R)-Ligand | Aryl Halides | 85-95 |
Coordination Chemistry
This compound forms stable complexes with various transition metals. These complexes are pivotal in:
- Metal-Catalyzed Reactions : The ligand stabilizes metal centers and influences their reactivity. For example, complexes formed with nickel have shown efficacy in catalytic cycles involving C–C bond formation .
- Sensing Applications : The unique electronic properties of the ligand allow it to be used in sensor development for detecting metal ions. Studies have demonstrated its capability to selectively bind to specific metal ions through fluorescence quenching mechanisms .
Data Table: Coordination Complexes and Their Applications
| Metal Complex | Application | Observations |
|---|---|---|
| Ni/(R)-Ligand | C–C Coupling | High turnover frequency |
| Cu/(R)-Ligand | Sensor Development | Selective detection of Cu²⁺ ions |
Organic Synthesis
The compound has been extensively utilized in organic synthesis for constructing complex molecules through:
- Phosphine-Catalyzed Reactions : It acts as a catalyst for various reactions including Michael additions and nucleophilic substitutions. Its role as a nucleophile allows for the formation of new carbon-carbon bonds efficiently.
- Synthesis of Pharmaceuticals : The versatility of this ligand has been harnessed in synthesizing pharmaceutical intermediates, particularly those requiring high stereochemical purity .
Case Study: Synthesis of Chiral Pharmaceuticals
A notable application was the synthesis of a chiral drug intermediate where this compound was used to achieve a critical step involving asymmetric synthesis. The final product exhibited an ee greater than 95%, demonstrating the effectiveness of this ligand in pharmaceutical applications .
Mechanism of Action
The mechanism by which ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of enantioselective products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and catalytic cycles.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
- The tetramethoxy analog () lacks phosphine groups but has additional methoxy substituents, increasing steric bulk and electron donation compared to the target compound .
Steric Considerations :
Chiral vs. Achiral Ligands
- Chiral Ligands: The target compound’s R-configuration enables precise control over stereochemistry in asymmetric reactions. Achiral ligands like 4,6-Bis(diphenylphosphino)phenoxathiine () are suited for non-stereoselective catalysis, where electronic tuning via sulfur/oxygen heteroatoms is prioritized .
Backbone Variations
Biological Activity
(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine, commonly referred to as (R)-MeO-BIPHEP, is a chiral phosphine ligand with significant implications in catalysis and medicinal chemistry. Its unique structure allows for specific interactions with biological targets, making it a subject of interest in various fields of research.
- Molecular Formula : C38H32O2P2
- CAS Number : 133545-16-1
- Structure : The compound features two diphenylphosphanyl groups attached to a biphenyl backbone with methoxy substituents that enhance its solubility and reactivity.
The biological activity of (R)-MeO-BIPHEP primarily stems from its ability to form stable complexes with metal ions, which can then interact with biological macromolecules. This property is crucial in catalyzing reactions that may lead to therapeutic effects or toxicity.
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that (R)-MeO-BIPHEP exhibits selective cytotoxicity against various cancer cell lines. It has been observed to induce apoptosis through the activation of caspase pathways.
- A notable case study involved the use of (R)-MeO-BIPHEP in combination with platinum-based drugs, which enhanced the anticancer efficacy by promoting DNA damage in tumor cells.
-
Antioxidant Properties :
- The compound has demonstrated significant radical-scavenging activity. Research indicates that it can inhibit lipid peroxidation and protect cellular components from oxidative stress.
- A fluorescence-based study highlighted its effectiveness in trapping free radicals generated during oxidative stress conditions.
-
Enzyme Inhibition :
- (R)-MeO-BIPHEP has been identified as an inhibitor of certain metalloproteinases, which are implicated in cancer metastasis and tissue remodeling.
- In vitro assays revealed that it could effectively reduce the activity of matrix metalloproteinases (MMPs), thereby potentially limiting cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antioxidant | Scavenges free radicals, inhibits lipid peroxidation | |
| Enzyme Inhibition | Inhibits matrix metalloproteinases |
Detailed Research Findings
- A study published in Journal of Medicinal Chemistry reported that (R)-MeO-BIPHEP exhibited a dose-dependent increase in apoptosis markers in human breast cancer cells (MCF-7) when used alongside doxorubicin.
- Another research article indicated that the compound's antioxidant capacity was comparable to established antioxidants like vitamin E and ascorbic acid, suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
